N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of the compound N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is the c-Met receptor tyrosine kinase . This receptor plays a crucial role in the development and progression of many types of cancer cells .
Mode of Action
This compound interacts with its target, the c-Met receptor tyrosine kinase, by inhibiting its activity . This inhibition prevents the receptor from triggering the downstream signaling pathways that promote cancer cell growth and proliferation .
Biochemical Pathways
The inhibition of the c-Met receptor tyrosine kinase by this compound affects several biochemical pathways. These include pathways involved in cell growth, proliferation, and survival . The compound’s action on these pathways leads to the suppression of cancer cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under investigation . These properties will determine the compound’s bioavailability and its overall effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and proliferation . By inhibiting the activity of the c-Met receptor tyrosine kinase, the compound disrupts the signaling pathways that these cells rely on for their growth and survival .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes
Biochemical Analysis
Biochemical Properties
N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide has been identified as a dual kinase inhibitor against CK2 and GSK3β . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation . Thus, it is essential to inhibit both kinases simultaneously to prevent PTEN deactivation more efficiently .
Cellular Effects
It is known that this compound can influence cell function by inhibiting the activity of certain kinases, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the kinases CK2 and GSK3β . By inhibiting these kinases, the compound can prevent the deactivation of the tumor suppressor protein PTEN, thereby exerting its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 2-aminothiophenol with a suitable alkylating agent to form the benzothiazole core. This intermediate is then reacted with 4-tosylbutanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and bases like triethylamine or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases, making it a candidate for the development of new therapeutic agents .
Medicine: The compound’s ability to inhibit specific enzymes has led to investigations into its potential use in treating diseases such as cancer and neurodegenerative disorders. Its structure allows for modifications that can enhance its pharmacological properties .
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
Comparison with Similar Compounds
- N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide
- 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives
Uniqueness: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamide stands out due to its tosyl group, which imparts unique chemical properties and reactivity. This functional group allows for selective modifications and enhances the compound’s potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13-8-10-14(11-9-13)25(22,23)12-4-7-17(21)20-18-19-15-5-2-3-6-16(15)24-18/h8-11H,2-7,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUFPAXUKUHBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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